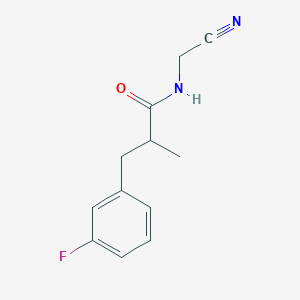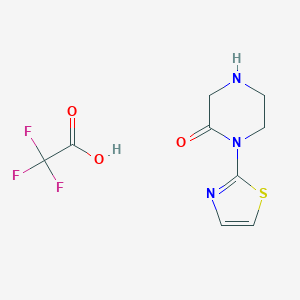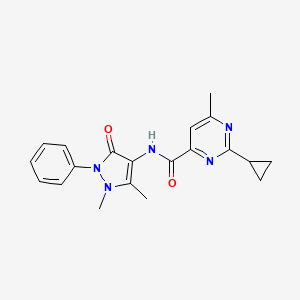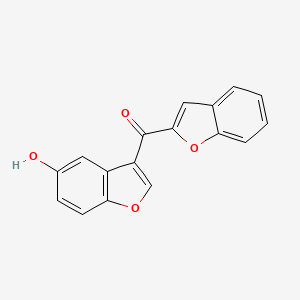
N-(1-hydroxy-2-methylpropan-2-yl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-hydroxy-2-methylpropan-2-yl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a useful research compound. Its molecular formula is C18H17NO5S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Detection in Biological Systems
The compound N-(1-hydroxy-2-methylpropan-2-yl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has been utilized in biological research. For instance, a hydrophilic and non-ionic anthracene derivative, similar in structure, was synthesized and used as a chemical trap for singlet molecular oxygen in biological systems. This application is crucial for understanding oxidative stress and related pathologies in biological investigations (Martinez et al., 2006).
Role in Mutagenesis and Carcinogenesis
Research on similar compounds, particularly those with polynuclear aromatic hydrocarbons (PAHs), has shown that they can be involved in biochemical mechanisms related to activation and tumorigenicity. These compounds undergo transformations leading to the formation of reactive esters, which have implications in mutagenesis and carcinogenesis (Surh & Miller, 1994).
Enzymatic Studies and Excited State Molecule Generation
Anthracene derivatives, similar to this compound, have been used to study enzymatic activities that generate excited state molecules. These studies provide insights into biological systems that can produce photohemolysis effects in the absence of light, which is significant in understanding certain types of cellular damage (Durán et al., 1979).
Electrochemical and Charge Transfer Properties
The compound's structural relatives have been studied for their unusual electrochemistry and charge transfer properties. These studies are crucial for developing materials with specific electronic properties, such as in the field of organic electronics (Perepichka et al., 2002).
Metabolic Activation and Mutagenicity Studies
Metabolic activation of similar anthracene derivatives has been a subject of study, especially in the context of forming electrophilic, mutagenic, and tumorigenic sulfuric acid esters. This research is relevant to understanding how certain chemical compounds can become more reactive and potentially harmful in biological systems (Surh et al., 1990).
Eigenschaften
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-18(2,10-20)19-25(23,24)11-7-8-14-15(9-11)17(22)13-6-4-3-5-12(13)16(14)21/h3-9,19-20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTQXZCSORMWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid](/img/structure/B2697296.png)


![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2697303.png)
![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)






![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Benzo[b]thiophen-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2697318.png)
